2-ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid hydrochloride is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethyl acetoacetate and hydrazine hydrate.
Reaction Steps: The process involves the formation of an intermediate hydrazone, followed by cyclization to form the indazole ring
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve replacing a hydrogen atom with another substituent, often using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as alkyl halides, amines, or alcohols
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes
Reduction: Alcohols or amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Indazole derivatives have shown biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases. Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Indazole: A closely related compound with similar biological activities.
Ethyl acetoacetate: A precursor used in the synthesis of the target compound.
Hydrazine hydrate: Another starting material used in the synthesis process.
Uniqueness: 2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other indazole derivatives.
Properties
CAS No. |
2613385-41-2 |
---|---|
Molecular Formula |
C10H15ClN2O2 |
Molecular Weight |
230.7 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.